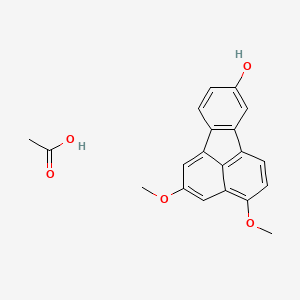![molecular formula C8H11F9OSi B14387413 Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane CAS No. 89660-60-6](/img/structure/B14387413.png)
Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane is a specialized organosilicon compound characterized by the presence of a nonafluoropentyl group attached to a silane moiety. This compound is notable for its unique chemical properties, which include high thermal stability, hydrophobicity, and resistance to chemical degradation. These attributes make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane typically involves the reaction of nonafluoropentanol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of nonafluoropentanol is replaced by the trimethylsilyl group. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions using solvents like dichloromethane
Catalyst/Base: Pyridine or triethylamine
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction parameters, thereby optimizing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form silanols and nonafluoropentanol.
Condensation: It can participate in condensation reactions to form siloxane bonds, which are crucial in the formation of silicone polymers.
Substitution: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases
Condensation: Catalysts like tin or titanium compounds
Substitution: Reagents such as halides or organometallic compounds
Major Products Formed
Hydrolysis: Silanols and nonafluoropentanol
Condensation: Silicone polymers
Substitution: Various organosilicon derivatives
Scientific Research Applications
Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of fluorinated compounds and as a protective group for alcohols.
Biology: Employed in surface modification of biomaterials to enhance their hydrophobicity and biocompatibility.
Medicine: Investigated for its potential in drug delivery systems due to its stability and compatibility with various drug molecules.
Industry: Utilized in the production of high-performance coatings, sealants, and adhesives due to its excellent thermal and chemical resistance.
Mechanism of Action
The mechanism of action of Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane primarily involves its ability to form stable siloxane bonds and its interaction with various substrates through hydrophobic interactions. The nonafluoropentyl group imparts unique properties such as low surface energy and high chemical resistance, making it effective in modifying surfaces and enhancing the performance of materials.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ethers: Similar in structure but lack the fluorinated group, resulting in different chemical properties.
Fluorinated silanes: Compounds like perfluorooctylsilane share the fluorinated group but differ in chain length and specific applications.
Uniqueness
Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane is unique due to its combination of a trimethylsilyl group and a nonafluoropentyl group, which provides a balance of hydrophobicity, thermal stability, and chemical resistance. This makes it particularly valuable in applications requiring durable and high-performance materials.
Properties
CAS No. |
89660-60-6 |
|---|---|
Molecular Formula |
C8H11F9OSi |
Molecular Weight |
322.24 g/mol |
IUPAC Name |
trimethyl(2,2,3,3,4,4,5,5,5-nonafluoropentoxy)silane |
InChI |
InChI=1S/C8H11F9OSi/c1-19(2,3)18-4-5(9,10)6(11,12)7(13,14)8(15,16)17/h4H2,1-3H3 |
InChI Key |
OWOOOTRKWIVQKN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



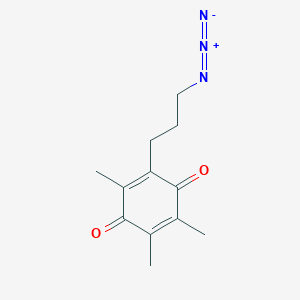
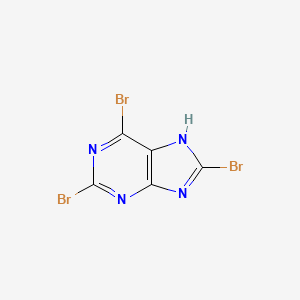
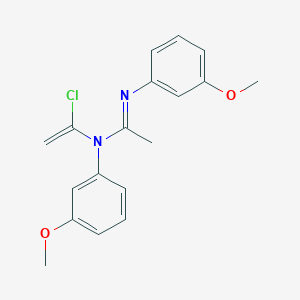
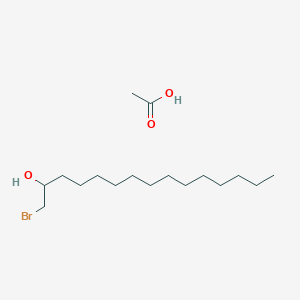
![2-[4-[(E)-hydrazinylidenemethyl]-1H-pyrazol-5-yl]phenol](/img/structure/B14387359.png)
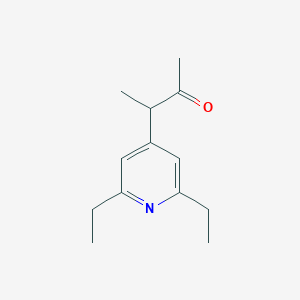
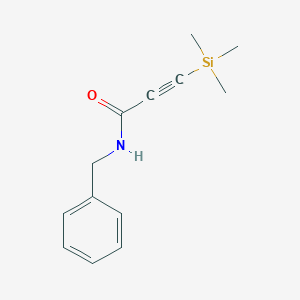
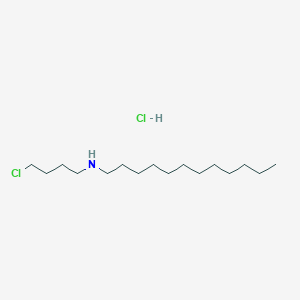
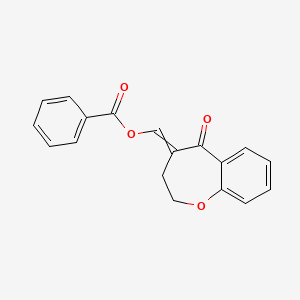
![2-[(2-Phenoxyethyl)sulfanyl]-5-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B14387395.png)
![2,2'-{[2-(Dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dithiophene](/img/structure/B14387403.png)
![N,N-Dimethyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-amine](/img/structure/B14387418.png)
